molecular formula C9H8F3N B6262287 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1339156-15-8

6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6262287
CAS No.: 1339156-15-8
M. Wt: 187.16 g/mol
InChI Key: ZKJWTLXETCFLQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it has been studied for its potential to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

1339156-15-8

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H8F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2

InChI Key

ZKJWTLXETCFLQM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C(=C(C=C21)F)F)F

Purity

95

Origin of Product

United States

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